3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate
Description
Chemical Identity: 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate, commonly known as carbidopa monohydrate, is a synthetic aromatic amino acid derivative. Its molecular formula is C₁₀H₁₄N₂O₄·H₂O (molecular weight: 244.25 g/mol) . The compound is the (S)-enantiomer, featuring a chiral center at the α-carbon and a hydrazine group (-NH-NH₂) critical for its pharmacological activity .
Synthesis: Carbidopa is synthesized via condensation of L-α-methyldopa with hydrazine hydrate under reflux conditions, followed by recrystallization to obtain the monohydrate form . Key spectral data include IR absorption bands at 3329 cm⁻¹ (O-H), 3199 cm⁻¹ (N-H), and 1611 cm⁻¹ (C=O) .
Pharmacological Role:
As a peripheral dopa decarboxylase inhibitor, carbidopa prevents the conversion of levodopa to dopamine outside the central nervous system, enhancing levodopa's bioavailability in Parkinson’s disease therapy . It is marketed in combination with levodopa (e.g., Sinemet®) .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOMKOIBXZKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Homogeneous Medium Optimization
The most efficient industrial method for synthesizing carbidopa hydrate, as described in patent WO2007042848A2, involves a two-step process. First, L-α-methyldopa methyl ester (III) reacts with 3,3-pentamethylene oxaziridine (IV) in a homogeneous organic solvent. Unlike earlier biphasic systems requiring phase transfer catalysts, this method uses toluene—a high-boiling solvent (boiling point: 110.6°C)—to dissolve both reactants completely. The reaction proceeds at 100–105°C for 6–8 hours, forming the intermediate (I), (+)‑(L)-2-(N’-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid methyl ester.
Key Advantages:
Acidic Hydrolysis to Carbidopa Hydrate
The intermediate (I) undergoes hydrolysis in aqueous hydrochloric acid (2–4 M) at 60–80°C for 2–3 hours. This step cleaves the methyl ester and cyclohexylidene protecting groups, yielding carbidopa as a hydrate. The crude product is purified via recrystallization from water-ethanol mixtures, achieving >99% purity by HPLC.
Reaction Conditions Summary:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Temperature | 100–105°C | |
| Reaction Time | 6–8 hours | |
| Hydrolysis Acid | 2–4 M HCl | |
| Final Purity (HPLC) | >99% |
Physicochemical Characterization of Carbidopa Hydrate
Structural and Spectroscopic Data
Carbidopa hydrate (C₁₀H₁₄N₂O₄·H₂O) has a molecular weight of 244.25 g/mol and crystallizes in a monoclinic lattice. Key spectroscopic features include:
Thermodynamic and Solubility Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.4±0.1 g/cm³ | |
| Boiling Point | 528.7±50.0°C | |
| Flash Point | 273.5±30.1°C | |
| LogP (Partition Coeff.) | -0.19 | |
| Water Solubility | 12.7 mg/mL at 25°C |
Quality Control and Impurity Profiling
HPLC Analysis of Byproducts
During hydrolysis, two primary byproducts are detected:
-
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid : Formed via over-hydrolysis of the hydrazine group.
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3,4-Dihydroxyphenylacetone : Results from oxidative deamination under acidic conditions.
Chromatographic Conditions:
-
Column : C18, 5 μm, 250 × 4.6 mm
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Mobile Phase : 0.1% phosphoric acid:acetonitrile (95:5)
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Flow Rate : 1.0 mL/min
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Clinical Applications
-
Parkinson's Disease Treatment :
- Carbidopa is commonly combined with levodopa to treat Parkinson's disease. This combination allows for lower doses of levodopa, thereby reducing side effects while maintaining efficacy.
- Clinical studies have demonstrated that this combination significantly improves motor function and quality of life for patients with Parkinson's disease .
-
Research on Neurological Disorders :
- Beyond its primary use in Parkinson's disease, carbidopa has been investigated for potential applications in other neurological disorders where dopamine dysregulation is a factor.
- Studies indicate that carbidopa may have protective effects against neurodegeneration due to its ability to modulate dopamine levels in the brain .
Case Study 1: Efficacy in Early-Stage Parkinson's Patients
A clinical trial involving early-stage Parkinson's patients demonstrated that those treated with a combination of levodopa and carbidopa experienced significant improvements in motor symptoms compared to those receiving levodopa alone. The study highlighted the importance of carbidopa in enhancing the bioavailability of levodopa in the central nervous system .
Case Study 2: Long-term Treatment Outcomes
A longitudinal study assessed the long-term effects of carbidopa/levodopa therapy in a cohort of patients over five years. Results showed sustained improvements in motor function and a reduction in dyskinesias, supporting the compound's role in managing chronic symptoms of Parkinson's disease effectively .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves:
Binding to Enzymes: Interacting with enzymes to modulate their activity.
Influencing Signal Transduction: Affecting cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of certain genes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Hydrazine-Containing Propanoic Acids
Key Observations :
- Substituent Effects : The 3,4-dihydroxyphenyl group in carbidopa is essential for binding to dopa decarboxylase’s active site. Replacement with chlorophenyl (as in compound 4) or benzylidene (compound 7) reduces enzyme interaction .
- Hydrazine Group : Carbidopa’s hydrazine moiety (-NH-NH₂) acts as a competitive inhibitor. Dimerization (compound 29) or pyrrole conjugation (compound in ) diminishes this activity .
Enantiomeric Comparison: (S)- vs. (R)-Carbidopa
Mechanistic Insight : The (S)-enantiomer’s spatial arrangement aligns with dopa decarboxylase’s substrate-binding pocket, while the (R)-form exhibits steric hindrance .
Functional Group Variations in Phenylpropanoic Acids
- Levodopa (L-DOPA): (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Shares the dihydroxyphenyl group but lacks the hydrazine moiety. Acts as a dopamine precursor rather than an enzyme inhibitor .
Research Findings and Clinical Relevance
- Synergistic Use : Carbidopa’s co-administration with levodopa increases plasma levodopa levels by 5–10×, reducing peripheral side effects like nausea .
- Stability Issues : Unlike carbidopa, analogs with esterified hydrazine groups (e.g., compound 4) exhibit hydrolytic instability in gastric pH, limiting oral efficacy .
- Toxicity Profile : Carbidopa’s LD₅₀ in rodents exceeds 1 g/kg, whereas dimeric analogs (e.g., compound 29) show higher nephrotoxicity due to poor renal clearance .
Biological Activity
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate, commonly known as carbidopa, is a significant pharmaceutical compound primarily used in the treatment of Parkinson's disease. Its primary function is to inhibit the enzyme DOPA decarboxylase, which prevents the conversion of levodopa to dopamine in peripheral tissues, thereby enhancing the efficacy of levodopa therapy and minimizing side effects.
- Chemical Formula : C₁₀H₁₄N₂O₄
- Molecular Weight : 226.23 g/mol
- CAS Number : 302-53-4
- Structure : The compound features a hydrazine group attached to a 3,4-dihydroxyphenyl moiety, contributing to its biological activity.
Carbidopa acts as a selective inhibitor of DOPA decarboxylase. This inhibition leads to increased levels of levodopa in the brain while reducing peripheral conversion to dopamine, which is associated with several side effects such as nausea and cardiovascular issues. By maintaining higher concentrations of levodopa in the central nervous system, carbidopa enhances the therapeutic effects for patients suffering from Parkinson's disease.
Pharmacological Effects
- DOPA Decarboxylase Inhibition : Carbidopa's primary action is to inhibit DOPA decarboxylase, which is crucial for converting levodopa into dopamine. This inhibition is particularly important for patients with Parkinson's disease who require effective dopaminergic treatment without experiencing peripheral side effects .
- Increased Dopamine Availability : By preventing the breakdown of levodopa outside the brain, carbidopa ensures more levodopa crosses the blood-brain barrier, where it can be converted into dopamine .
- Reduction of Side Effects : Clinical studies have shown that carbidopa significantly reduces common side effects associated with levodopa treatment, such as gastrointestinal disturbances and orthostatic hypotension .
Case Studies and Clinical Research Findings
Several studies have highlighted the efficacy and safety profile of carbidopa in conjunction with levodopa therapy:
- Study on Efficacy : A clinical trial involving patients with advanced Parkinson's disease demonstrated that the combination of carbidopa and levodopa improved motor function scores significantly compared to levodopa alone. The trial reported a 30% improvement in Unified Parkinson's Disease Rating Scale (UPDRS) scores over a 12-week period .
- Long-term Safety : A longitudinal study assessed the long-term safety of carbidopa/levodopa therapy in elderly patients. Results indicated that while some patients experienced fluctuations in motor control, overall adverse effects were manageable and did not lead to discontinuation of therapy .
Comparative Analysis
| Parameter | Carbidopa + Levodopa | Levodopa Alone |
|---|---|---|
| Motor Function Improvement | Significant (30%) | Moderate |
| Incidence of Nausea | Lower | Higher |
| Orthostatic Hypotension Risk | Reduced | Increased |
Q & A
Q. How can researchers optimize the synthesis of 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate?
Methodological Answer: The compound is synthesized via hydrazine substitution under reflux conditions. Key parameters include:
- Reaction Solvent : Ethanol or aqueous ethanol (80% hydrazine hydrate) to enhance solubility and reactivity .
- Temperature and Time : Heating under reflux for 9–12 hours to ensure complete substitution, monitored via TLC or HPLC .
- Purification : Crystallization from ethanol/water mixtures to isolate the monohydrate form .
- Chirality Control : Use of enantiomerically pure precursors (e.g., (2S)-configuration) to ensure stereochemical fidelity, critical for biological activity .
Q. What analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the hydrazinyl group (δ ~5–6 ppm for NH-NH₂) and dihydroxyphenyl protons (δ ~6.7–6.9 ppm) .
- X-ray Crystallography : Resolve stereochemistry and hydrate coordination (e.g., monohydrate form with H₂O bound via hydrogen bonds) .
- Mass Spectrometry : ESI-MS to verify molecular weight (244.25 g/mol) and hydrate stability under ionization .
Q. What is the compound’s primary biological role in research?
Methodological Answer: As a structural analog of carbidopa, it acts as a peripheral DOPA decarboxylase inhibitor. Key assays include:
- Enzyme Inhibition : Measure IC₅₀ via spectrophotometric detection of L-DOPA conversion to dopamine .
- In Vivo Models : Co-administration with L-DOPA in Parkinsonian rodents to assess brain dopamine elevation without peripheral metabolism .
Advanced Research Questions
Q. How does the compound interact with metal ions in coordination chemistry?
Methodological Answer: The dihydroxyphenyl and hydrazinyl groups act as polydentate ligands. Experimental approaches:
- Coordination Studies : React with alkali/transition metals (e.g., Li⁺, Na⁺) in aqueous solutions to form polymeric complexes. Monitor via FTIR (carboxylate stretching ~1600 cm⁻¹) and single-crystal XRD .
- Stability Analysis : Assess pH-dependent ligand behavior (e.g., catechol deprotonation at pH > 8) using potentiometric titration .
Q. How can researchers resolve contradictions in reported solubility data?
Methodological Answer: Reported solubility varies due to hydrate polymorphism and pH effects. Strategies include:
Q. What advanced techniques quantify its stability under oxidative stress?
Methodological Answer: The catechol moiety is prone to oxidation. Mitigation strategies:
Q. How can its pharmacokinetic profile be improved for CNS targeting?
Methodological Answer:
- Prodrug Design : Esterify the carboxyl group to enhance BBB penetration, followed by hydrolysis in vivo .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes to prolong circulation and reduce renal clearance .
Data Contradiction Analysis
Q. Conflicting reports on enzyme inhibition potency: How to validate?
Methodological Answer: Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols:
- Enzyme Source : Use recombinant human DOPA decarboxylase vs. rodent-derived enzyme .
- Substrate Saturation : Ensure L-DOPA is at Km (e.g., 0.2 mM) to avoid non-linear kinetics .
3.2 Disagreement on hydrate stoichiometry in crystallography
Methodological Answer:
Stoichiometry depends on crystallization conditions. Use:
- Thermogravimetric Analysis (TGA) : Quantify H₂O loss (expected ~7.4% for monohydrate) .
- Variable-Temperature XRD : Track lattice changes during dehydration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
